molecular formula C15H16N2O3S2 B6542926 N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide CAS No. 1060225-02-6

N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

Cat. No.: B6542926
CAS No.: 1060225-02-6
M. Wt: 336.4 g/mol
InChI Key: MKVCILAXJMIGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a compound that features a cyclopropyl group, a thiophene ring, and a sulfonamide group

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway .

Mode of Action

Sulfonamides, including this compound, are known to inhibit dhfr . DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. By inhibiting DHFR, sulfonamides prevent the synthesis of nucleotides, thereby inhibiting DNA replication in cells .

Biochemical Pathways

The biochemical pathways affected by N-cyclopropyl-2-(4-(thiophene-2-sulfonamido)phenyl)acetamide are likely related to the folate pathway due to its potential inhibition of DHFR . This inhibition disrupts the synthesis of nucleotides, affecting DNA replication and cell division. The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells.

Result of Action

Based on the known effects of sulfonamides, this compound could potentially inhibit dna replication and cell division by disrupting the folate pathway . This could result in the death of rapidly dividing cells, such as bacterial cells or cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a cyclopropyl halide reacts with the intermediate compound.

    Formation of the final acetamide structure: This involves the reaction of the intermediate with an acylating agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other thiophene derivatives. This uniqueness can lead to distinct biological activities and material properties.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-14(16-12-7-8-12)10-11-3-5-13(6-4-11)17-22(19,20)15-2-1-9-21-15/h1-6,9,12,17H,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVCILAXJMIGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.